1-Chloro-5-iodonaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

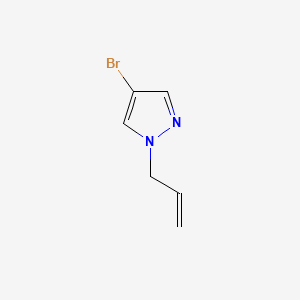

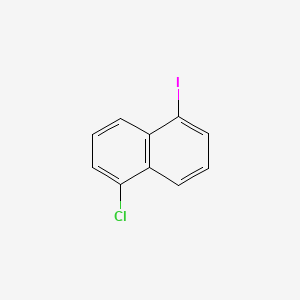

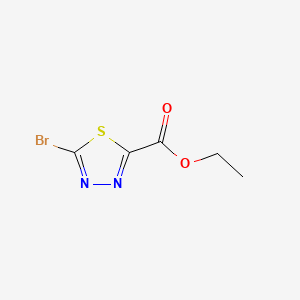

1-Chloro-5-iodonaphthalene is an organic compound belonging to the naphthalene family. It has a molecular formula of C10H6ClI and a molecular weight of 288.512 .

Molecular Structure Analysis

The molecular structure of 1-Chloro-5-iodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a chlorine atom and at another position by an iodine atom.科学的研究の応用

Observation of Cationic Wheland-like Intermediates

1-Iodonaphthalene derivatives, including 1-Chloro-5-iodonaphthalene, have been observed to form stable Wheland-like tetrahedral cationic species in specific acidic media, which are observable by NMR. These intermediates play a role in the deiodination process of these compounds (Twum et al., 2013).

Regioselective Synthesis of Substituted Naphthalenes

1-Iodonaphthalene derivatives are used in regioselective synthesis processes. For instance, reactions involving iodonium ions and alkynes or alkenes can yield 1-iodonaphthalene derivatives with interesting substitution patterns, highlighting the chemical versatility of these compounds (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics Study

Studies on the ultrafast relaxation and dissociation channels of 1-iodonaphthalene derivatives, such as 1-Chloro-5-iodonaphthalene, are conducted using time-resolved femtosecond pump-probe mass spectrometry. These studies are crucial for understanding the photophysical behaviors of these compounds (Montero et al., 2010).

Reaction Studies with Acetylene

Research involving the reactions of 1-naphthyl radicals with acetylene, using 1-iodonaphthalene derivatives as a radical source, contributes to our understanding of reaction mechanisms and product formation in chemical processes (Lifshitz et al., 2009).

Electroanalytical Studies

Electroanalytical studies have been conducted on 1-halonaphthalenes, such as 1-Chloro-5-iodonaphthalene, focusing on reactions with electrogenerated compounds. These studies provide insights into the electrochemical properties and potential applications of these compounds (Faux et al., 2007).

Iodobenzannulation Reactions

The I2-mediated iodobenzannulation of certain compounds to form 1-iodonaphthalene derivatives demonstrates the potential for synthesizing complex organic structures using these halogenated naphthalenes (Li et al., 2018).

Synthesis of Diiodonaphthalene

The synthesis of diiodonaphthalene derivatives, closely related to 1-Chloro-5-iodonaphthalene, has been explored, showcasing methods for creating halogenated naphthalene compounds useful in various chemical syntheses (Hellberg et al., 2003).

特性

IUPAC Name |

1-chloro-5-iodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFDQRDVSCTTQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695161 |

Source

|

| Record name | 1-Chloro-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-iodonaphthalene | |

CAS RN |

159334-77-7 |

Source

|

| Record name | 1-Chloro-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)

![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)

![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)